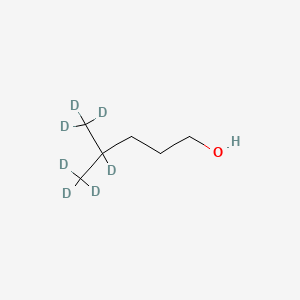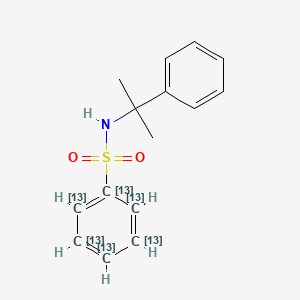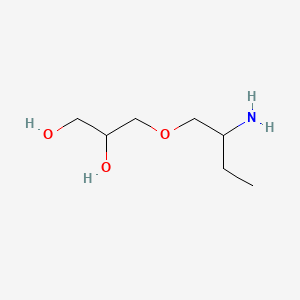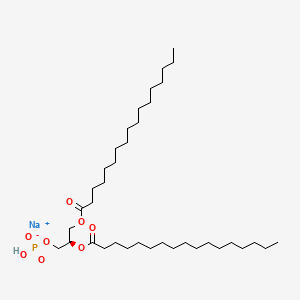![molecular formula C32H41NO8S B587454 [6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester CAS No. 178261-44-4](/img/structure/B587454.png)
[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS number 178261-44-4, is used in the preparation of solid support reagents useful in the synthesis of polynucleotides . It has a molecular weight of 599.73 and a molecular formula of C32H41NO8S .
Molecular Structure Analysis
The compound has a complex structure with a number of functional groups. Its IUPAC name is 2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate . The structure includes two methoxyphenyl groups attached to a phenylmethoxy hexyl group, which is further attached to a carbamic acid ester group .Physical And Chemical Properties Analysis
The compound is an oil with a complexity of 817 . It has a topological polar surface area of 129Ų and a XLogP3 of 4.5 . It has 19 rotatable bonds, 8 hydrogen bond acceptors, and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Synthesis of Polynucleotides
This compound is utilized in the preparation of solid support reagents that are crucial for the synthesis of polynucleotides . Polynucleotides, including DNA and RNA, are fundamental to various genetic engineering and molecular biology applications. The ability to synthesize these molecules with high fidelity is essential for research in genomics, diagnostics, and the development of gene therapies.
Dyeing of Cotton Fabrics
In textile chemistry, this compound has been explored as a potential intermediate in the synthesis of reactive dyes . These dyes are designed to covalently bond with cotton fibers, providing improved substantivity and fixation properties. The compound’s derivatives could lead to dyes with enhanced wash and rub fastness, as well as better light fastness, making them promising candidates for commercial dyeing applications.
Chemical Modification and Fastness Improvement
The compound’s structure allows for chemical modifications that can improve the fastness properties of dyes . This is particularly relevant for black dyes like C.I. Reactive Black 5, where improvements in darkness and fastness are sought after. The introduction of auxochromic groups such as benzsulfonamide, which this compound facilitates, can significantly enhance these properties.
Development of New Reactive Dyes
Research has indicated that the compound can be part of the development of new reactive dyes with bifunctional or heterobifunctional structures . These structures increase the utilization rate of dyes, leading to more efficient dyeing processes and potentially reducing the environmental impact of dye waste.
Enhancement of Dye Exhaustion and Fixation Rates
The compound’s derivatives have shown potential in increasing the exhaustion and total fixation values of reactive dyes on cotton fabrics . This means that the dyes can be more effectively used, reducing the amount of dye and chemicals needed in the dyeing process, which is beneficial for both economic and environmental reasons.
Light Fastness Properties
Derivatives of this compound have demonstrated excellent fastness to light . Light fastness is a critical property for dyes, especially for textiles that are frequently exposed to sunlight. Improving this property ensures that the dyed fabrics maintain their color intensity and quality over time.
Solid Support Reagents in Molecular Synthesis
The compound is involved in the creation of solid support reagents, which are essential in various molecular synthesis applications . These reagents can simplify the purification process, increase reaction efficiency, and are particularly useful in the synthesis of complex organic molecules.
Wirkmechanismus
Mode of Action
Compounds with similar structures have been shown to exhibit antioxidant and antimicrobial potential . The specific interactions with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound may potentially influence biochemical pathways related to oxidative stress and microbial infections . Oxidative stress is a condition characterized by an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through neutralization by antioxidants . The compound’s potential antimicrobial activity suggests it may interfere with the biochemical pathways of certain microorganisms .
Result of Action
Compounds with similar structures have been shown to exhibit antioxidant and antimicrobial activities . Antioxidants can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures . Antimicrobial compounds can kill or slow the spread of microorganisms .
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41NO8S/c1-38-29-16-12-27(13-17-29)32(26-10-6-5-7-11-26,28-14-18-30(39-2)19-15-28)41-22-9-4-3-8-20-33-31(35)40-23-25-42(36,37)24-21-34/h5-7,10-19,34H,3-4,8-9,20-25H2,1-2H3,(H,33,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVAAQYNHHEXKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCNC(=O)OCCS(=O)(=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747179 |
Source


|
| Record name | 2-(2-Hydroxyethanesulfonyl)ethyl {6-[bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-carbamic Acid 2-[(2-Hydroxyethyl)sulfonyl]ethyl Ester | |
CAS RN |
178261-44-4 |
Source


|
| Record name | 2-(2-Hydroxyethanesulfonyl)ethyl {6-[bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)
![[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol](/img/structure/B587387.png)
![1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine](/img/structure/B587389.png)


